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Introduction

Transmembrane protein 163 (TMEM163) is an integral membrane protein that functions as a

zinc efflux transporter, playing a crucial role in maintaining cellular zinc homeostasis.[1][2][3]

Dysregulation of TMEM163 function has been implicated in a variety of human diseases,

including Parkinson's disease, Mucolipidosis type IV, and type 2 diabetes.[1][4] Understanding

the protein-protein interaction network of TMEM163 is paramount to elucidating its

physiological roles and its involvement in pathological conditions. Given its nature as a multi-

pass transmembrane protein, traditional yeast two-hybrid (Y2H) systems are unsuitable for

studying its interactions. The Membrane Yeast Two-Hybrid (MYTH) system, based on the split-

ubiquitin principle, provides a powerful alternative for identifying and characterizing interactions

of integral membrane proteins in a near-native environment.[5][6][7]

This application note provides a detailed protocol for utilizing the MYTH system to screen for

and validate protein interactors of TMEM163.

Experimental Protocols
I. Principle of the Membrane Yeast Two-Hybrid (MYTH)
System
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The MYTH system is a modification of the conventional yeast two-hybrid assay designed

specifically for membrane proteins.[5][6] It relies on the reconstitution of a split-ubiquitin

molecule. The protein of interest, in this case, TMEM163, is fused to the C-terminal half of

ubiquitin (Cub) along with a transcription factor (TF). A library of potential interacting proteins

("prey") is fused to the N-terminal half of ubiquitin (Nub). If the "bait" (TMEM163-Cub-TF) and a

"prey" (Prey-Nub) protein interact, the Cub and Nub moieties are brought into close proximity,

leading to the reconstitution of a functional ubiquitin molecule.[8] This reconstituted ubiquitin is

recognized and cleaved by ubiquitin-specific proteases (UBPs), releasing the transcription

factor. The liberated transcription factor then translocates to the nucleus and activates reporter

genes, allowing for the selection and identification of interacting partners.[2][8]

II. Workflow for TMEM163 MYTH Screening
The overall workflow for identifying TMEM163 interacting partners using the MYTH system is

depicted below.
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MYTH experimental workflow.

Methodological & Application (TMEM163 Protein)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b13912447?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


III. Detailed Methodologies
A. Bait Vector Construction

Gene Amplification: The full-length coding sequence of human TMEM163 is amplified by

PCR. Restriction sites compatible with the multiple cloning site of the bait vector (e.g., pBT3-

SUC) are incorporated into the primers.

Cloning: The amplified TMEM163 fragment is cloned into the bait vector, creating an in-frame

fusion with the Cub-TF cassette. The orientation and reading frame of the insert should be

confirmed by sequencing. The choice of vector (e.g., pBT3-N, pBT3-STE, or pBT3-SUC) will

depend on the topology of TMEM163 to ensure the Cub-TF moiety is in the cytoplasm.

Bait Validation:

Expression and Localization: The expression and proper membrane localization of the

TMEM163-Cub-TF fusion protein in the yeast strain (e.g., NMY51) is confirmed by western

blotting and immunofluorescence microscopy.

Auto-activation Test: The bait construct is transformed into the yeast reporter strain and

plated on selective medium. The absence of reporter gene activation in the absence of a

prey protein confirms that the bait is not auto-activating.

B. Yeast Two-Hybrid Screening

Yeast Strain: The NMY51 yeast strain is suitable for the MYTH system.

Library: A human brain or a custom cDNA library cloned into a prey vector (e.g., pPR3-N) is

used for screening.

Transformation: The validated TMEM163 bait plasmid and the prey library plasmids are co-

transformed into the NMY51 yeast strain using the lithium acetate method.

Selection: The transformed yeast cells are plated on synthetic defined (SD) medium lacking

specific nutrients (e.g., Leucine, Tryptophan, Histidine, and Adenine) to select for colonies

where a protein-protein interaction has occurred, leading to the activation of the HIS3 and

ADE2 reporter genes.
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Reporter Gene Assay: Positive colonies are further verified using a β-galactosidase (LacZ)

colony-lift filter assay to confirm the activation of the lacZ reporter gene.

C. Identification and Validation of Interactors

Plasmid Rescue: Prey plasmids from positive yeast colonies are isolated.

Sequencing: The cDNA inserts of the rescued prey plasmids are sequenced to identify the

potential interacting proteins.

Bioinformatic Analysis: The sequences are analyzed using BLAST to identify the

corresponding genes and proteins.

One-to-One Validation: The identified prey plasmids are individually co-transformed with the

TMEM163 bait plasmid into the yeast reporter strain to confirm the interaction. An empty

prey vector and a prey vector containing an unrelated protein are used as negative controls.

Data Presentation
Table 1: Summary of TMEM163 Yeast Two-Hybrid Screening Results

Methodological & Application (TMEM163 Protein)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prey ID Gene Symbol Protein Name
Growth on -
His/-Ade

β-
galactosidase
Activity (Miller
Units)

H-01 TRPML1 Mucolipin-1 +++ 150.2 ± 12.5

H-02 SLC30A1
Zinc transporter

1 (ZNT1)
++ 98.7 ± 9.1

H-03 SLC30A2
Zinc transporter

2 (ZNT2)
++ 85.4 ± 7.8

H-04 SLC30A3
Zinc transporter

3 (ZNT3)
+++ 135.9 ± 11.3

H-05 SLC30A4
Zinc transporter

4 (ZNT4)
++ 92.1 ± 8.5

H-06 CCDC62

Coiled-coil

domain

containing 62

+ 45.3 ± 5.2

H-07 MCCC1

Methylcrotonoyl-

CoA carboxylase

1

+ 38.6 ± 4.1

Neg-Ctrl -
Unrelated

Protein
- 2.1 ± 0.5

Growth is scored from - (no growth) to +++ (robust growth). β-galactosidase activity is

presented as mean ± standard deviation.

Hypothetical Signaling Pathway of TMEM163
Based on the identified interactors, a hypothetical signaling pathway involving TMEM163 in

cellular zinc homeostasis can be proposed. TMEM163 is known to interact with members of the

SLC30/ZNT family of zinc transporters and the lysosomal channel TRPML1.[4][9][10][11][12]

This network of interactions suggests a coordinated regulation of zinc transport across the

plasma membrane and the membranes of intracellular organelles.
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TMEM163 interaction network.

Conclusion

The Membrane Yeast Two-Hybrid system is a robust and effective method for identifying and

characterizing the protein-protein interactions of integral membrane proteins like TMEM163.

The protocols and data presented here provide a framework for researchers to investigate the

TMEM163 interactome, which will be instrumental in understanding its cellular functions and its

role in human health and disease. The identification of novel interacting partners will open new

avenues for therapeutic interventions targeting TMEM163-related pathologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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